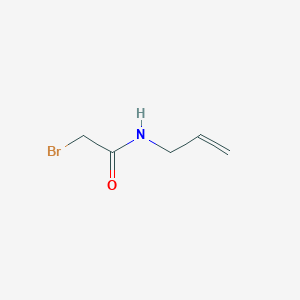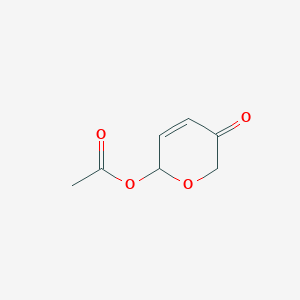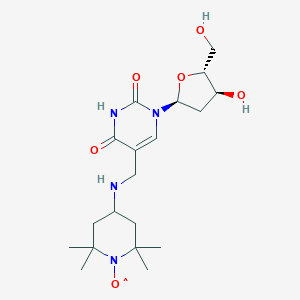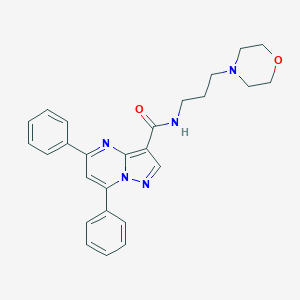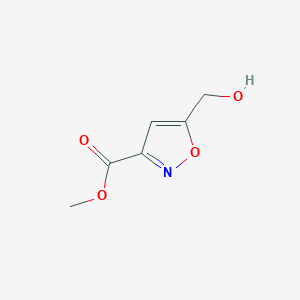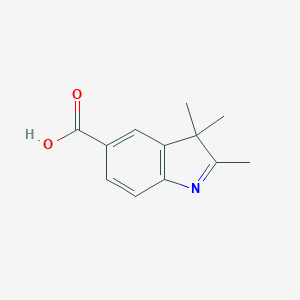
2,3,3-Trimethyl-3H-indole-5-carboxylic acid
Übersicht
Beschreibung
2,3,3-Trimethyl-3H-indole-5-carboxylic acid is a derivative of indole carboxylic acid, which is a compound that has been studied for its various properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds have been analyzed. For instance, indole-3-carboxylic acid has been shown to form centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . This suggests that 2,3,3-Trimethyl-3H-indole-5-carboxylic acid may also exhibit interesting structural properties due to the presence of the carboxylic acid group.
Synthesis Analysis
The synthesis of indole derivatives can be complex and is often dependent on the specific substitution pattern on the indole ring. For example, the synthesis of methyl 5-methoxy-1H-indole-2-carboxylate involved esterification of commercially available 5-methoxyindole-2-carboxylic acid . This indicates that the synthesis of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid could potentially involve similar esterification reactions or other functional group transformations tailored to the specific substitution pattern of the compound.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical and biological properties. The crystal structure of indole-3-carboxylic acid reveals the presence of hydrogen-bonded dimers and a sheet structure formed through intermolecular hydrogen bonds . Spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR are commonly used to characterize the molecular structure of indole derivatives, as seen in the study of methyl 5-methoxy-1H-indole-2-carboxylate . These techniques could be applied to 2,3,3-Trimethyl-3H-indole-5-carboxylic acid to gain insights into its molecular structure.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, often influenced by their substitution patterns. The study of indole-3-carboxylic acid derivatives has shown that they can form photoreversible color changes in organic solvents, with some derivatives exhibiting reverse photochromism . This behavior is indicative of the potential for 2,3,3-Trimethyl-3H-indole-5-carboxylic acid to participate in similar photochemical reactions, which could be of interest for applications in photochromic materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are determined by their molecular structure. For instance, the spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate provided insights into its electronic nature, reactivity, and non-linear optical properties . Similarly, the physical and chemical properties of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid could be studied using spectroscopic methods and computational studies to understand its reactivity and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the scientific field of Medical Imaging and Cancer Research .
Summary of the Application
“2,3,3-Trimethyl-3H-indole-5-carboxylic acid” is used as an intermediate in the synthesis of cyanine dyes . These dyes are used for fluorescence imaging of tumor hypoxia, a condition where tumor cells have been deprived of oxygen . This is a critical area of research as hypoxia is a common feature of solid tumors and is associated with a poor prognosis due to increased resistance to therapy .
Methods of Application or Experimental Procedures
While the exact experimental procedures can vary, the general process involves synthesizing cyanine dyes using “2,3,3-Trimethyl-3H-indole-5-carboxylic acid” as an intermediate . These dyes are then used in conjunction with fluorescence imaging techniques to visualize areas of tumor hypoxia .
Results or Outcomes
The use of these cyanine dyes in fluorescence imaging has been shown to effectively identify areas of tumor hypoxia . This can aid in the diagnosis and treatment of cancer, as it allows for targeted therapy to these hypoxic regions .
Safety And Hazards
The compound is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2,3,3-trimethylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-12(2,3)9-6-8(11(14)15)4-5-10(9)13-7/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDAPQXQGBIUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232995 | |
| Record name | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |
CAS RN |
84100-84-5 | |
| Record name | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84100-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-trimethyl-3H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUN3VA4S9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

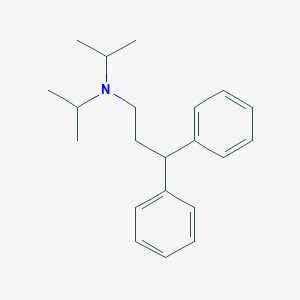
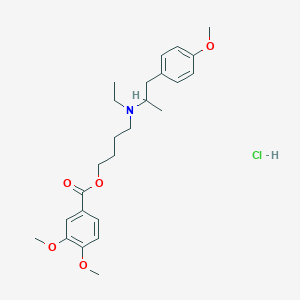
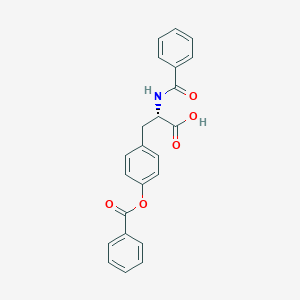
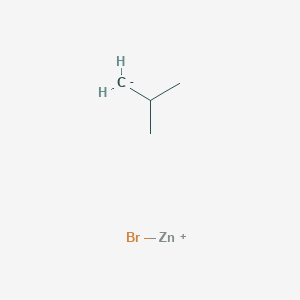
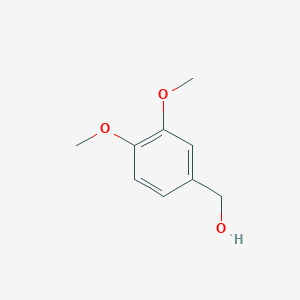
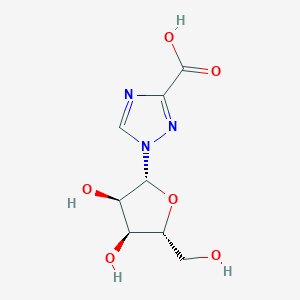
![Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate](/img/structure/B135869.png)
![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)
